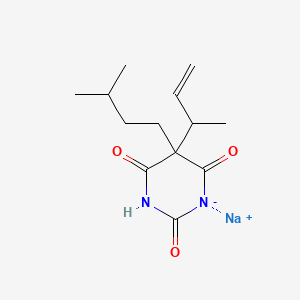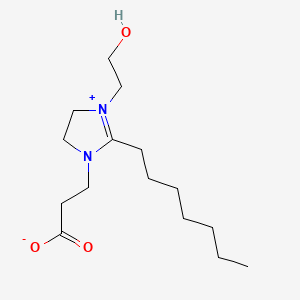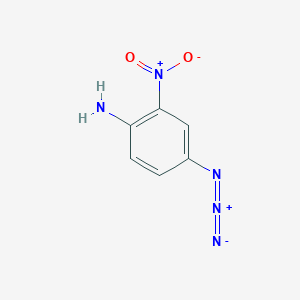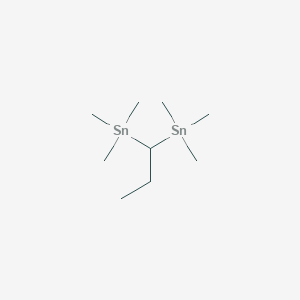
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for their sedative and hypnotic properties. This particular compound is a sodium salt form, which enhances its solubility in water, making it easier to administer in various medical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. The process begins with the preparation of barbituric acid, which is then alkylated using isopentyl and 1-methylallyl groups under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or other suitable methods to obtain the sodium salt form.
Chemical Reactions Analysis
Types of Reactions
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as a sedative and anesthetic agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and hypnotic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Pentobarbital: Used for its anesthetic and sedative effects.
Thiopental: A rapid-onset barbiturate used in anesthesia.
Uniqueness
5-Isopentyl-5-(1-methylallyl)barbituric acid sodium salt is unique due to its specific alkyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. Its sodium salt form also enhances its solubility, making it more suitable for certain applications .
Properties
CAS No. |
67051-32-5 |
|---|---|
Molecular Formula |
C13H19N2NaO3 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
sodium;5-but-3-en-2-yl-5-(3-methylbutyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-9(4)13(7-6-8(2)3)10(16)14-12(18)15-11(13)17;/h5,8-9H,1,6-7H2,2-4H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
CCYZXYHCAVMZJE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)





